molecular formula C17H18N2O4S2 B2941364 N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1008668-73-2

N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2941364
CAS No.: 1008668-73-2
M. Wt: 378.46
InChI Key: KQJCGQBRPHEZCS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Thiophene-2-carboxamide derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of potential biological activities . Related structural analogs have been investigated for various pharmacological properties, including serving as lead compounds in antibacterial research. Studies on similar molecules have shown activity against pathogenic Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa ) . Furthermore, thiophene-carboxamide scaffolds are frequently explored in molecular docking studies to understand their interactions with enzyme targets, which aids in the rational design of new potential inhibitors . The structural features of this compound, incorporating both pyrrolidine and sulfonyl groups, make it a valuable intermediate for researchers in hit-to-lead optimization campaigns and for expanding chemical libraries in drug discovery.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-12(20)13-6-8-14(9-7-13)18-17(21)15-4-2-10-19(15)25(22,23)16-5-3-11-24-16/h3,5-9,11,15H,2,4,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJCGQBRPHEZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene-2-sulfonyl group and the 4-acetylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, acetyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide with structurally analogous compounds from recent research and patents:

Compound Name Sulfonyl Group Substituent Carboxamide Substituent Key Functional Groups Stereochemistry Inferred Properties
Target Compound : this compound Thiophene-2-sulfonyl 4-acetylphenyl Acetyl, thiophene sulfonyl Not specified Enhanced lipophilicity, potential enzyme binding
4-Hydroxy-N-(4-methyl-pyridin-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide (7g) 4-nitrobenzenesulfonyl 4-methylpyridin-2-yl Nitro, hydroxy, pyridine Not specified COX-II inhibition (polar nitro group may reduce permeability)
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives Varies (e.g., isoxazolyl) Thiazol-5-yl benzyl Hydroxy, thiazole, isoxazole (2S,4R) High solubility (hydroxy), heterocyclic π-π interactions
(2S)-1-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide 4-chlorophenylsulfonyl 2-methoxyphenylmethyl Chlorine, methoxy (2S) Moderate lipophilicity, potential metabolic stability

Key Comparison Points

Thiophene’s smaller size may reduce steric hindrance relative to bulkier substituents like isoxazole () .

Carboxamide Substituents :

  • The 4-acetylphenyl group in the target compound enhances hydrophobicity, which may favor membrane permeability but reduce aqueous solubility. In contrast, 4-methylpyridin-2-yl () and thiazol-5-yl benzyl () introduce polar heterocycles, likely improving solubility and target engagement .

Stereochemistry :

  • Several patented analogs (–5) adopt the (2S,4R) configuration, which optimizes spatial orientation for binding. The target compound’s stereochemistry is unspecified, but stereospecific analogs highlight the importance of chiral centers in activity .

Functional Groups :

  • Hydroxy groups (e.g., in –5) improve solubility but may limit blood-brain barrier penetration. The target compound’s acetyl group balances lipophilicity and stability, while nitro () or methoxy () groups modulate electronic effects .

Biological Activity

N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrrolidine core substituted with an acetylphenyl group and a thiophene sulfonyl moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Interaction with Receptors : The presence of the acetylphenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Studies have shown that related compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, the IC50 values for similar pyrrolidine derivatives range from 1.61 µg/mL to 2.31 µg/mL against tumor cells, suggesting that this compound may also possess similar properties.

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BHT-292.31 ± 0.75
This compoundTBDTBD

Anticonvulsant Activity

The anticonvulsant potential of related thiazole and pyrrolidine derivatives suggests that this compound may also exhibit neuroprotective effects. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents significantly impact anticonvulsant efficacy.

Study on Antitumor Efficacy

In a recent study involving a series of pyrrolidine derivatives, this compound was evaluated for its cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The results demonstrated that the compound exhibited significant antiproliferative activity, comparable to standard chemotherapeutic agents.

Mechanistic Insights

Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins, which is crucial for its anticancer activity. The presence of electron-donating groups on the aromatic ring was found to enhance activity, indicating a potential pathway for optimizing efficacy through structural modifications.

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